molecular formula C7H5N3O2 B1436752 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one CAS No. 1146290-37-0

5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one

Cat. No. B1436752
M. Wt: 163.13 g/mol
InChI Key: IHIZAFFHUCXEEG-UHFFFAOYSA-N
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Description

The compound “5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds that contain one oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides with acid chlorides or carboxylic acids, followed by direct cyclization of diacylhydrazines using various dehydrating agents . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported to yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be confirmed using various spectral analysis techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have been found to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential . For example, acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the substituents in the oxadiazole ring. These properties can be analyzed using various computational and experimental methods .

Scientific Research Applications

Synthesis and Anticancer Activities

1,3,4-oxadiazole derivatives, including structures related to 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one, have been widely studied for their potential in anticancer treatments. Research has shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for the development of new anticancer agents.

  • Synthesis of 1,4-dihydropyridine derivatives with azole moieties has demonstrated enhanced cytotoxic potential against human breast cancer cells, suggesting that the oxadiazole moiety's inclusion can significantly influence the compound's anticancer activity (Ghoorbannejad et al., 2021).
  • A novel series of 1,3,4-oxadiazolyl tetrahydropyridines synthesized for anticancer activities displayed moderate cytotoxicity on MCF-7 breast cancer cell lines, indicating potential applications in cancer treatment (Redda & Gangapuram, 2007).

Synthesis and Antimicrobial Activities

The structural framework of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one and its derivatives have been explored for their antimicrobial properties, demonstrating potential in developing new antimicrobial agents.

  • Certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing good to moderate activity against various pathogens (Krolenko et al., 2016).

Synthesis and Characterization for Various Applications

These compounds' unique structural properties have led to diverse applications, including their use in materials science and as ligands in supramolecular complexes.

  • Research into the binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base has provided insights into the use of oxadiazol-5-ones as binding ligands in supramolecular complexes, offering potential applications in medicinal chemistry (Reichert et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, 2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetamidoxime, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle such compounds with appropriate protective measures and in well-ventilated areas .

Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives could involve the design and synthesis of new derivatives with improved biological activities. The structural modifications are important to ensure high cytotoxicity towards malignant cells . The development of novel 1,3,4-oxadiazole-based drugs is an active area of research .

properties

IUPAC Name

5-(1,3,4-oxadiazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-2-1-5(3-8-6)7-10-9-4-12-7/h1-4H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIZAFFHUCXEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259971
Record name 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one

CAS RN

1146290-37-0
Record name 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)-
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URL https://commonchemistry.cas.org/detail?cas_rn=1146290-37-0
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Record name 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)-
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URL https://comptox.epa.gov/dashboard/DTXSID001259971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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